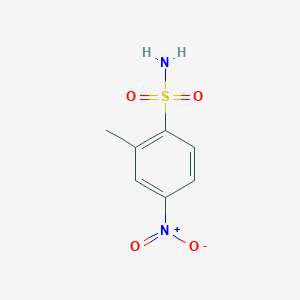

2-Methyl-4-nitrobenzene-1-sulfonamide

Vue d'ensemble

Description

2-Methyl-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H8N2O4S and a molecular weight of 216.21 g/mol . It is a derivative of benzene, characterized by the presence of a methyl group at the second position, a nitro group at the fourth position, and a sulfonamide group at the first position on the benzene ring. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitrobenzene-1-sulfonamide typically involves the nitration of 2-methylbenzenesulfonamide. The process begins with the sulfonation of toluene to produce 2-methylbenzenesulfonamide, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The final product is purified through recrystallization or distillation to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.

Oxidation: Potassium permanganate, sulfuric acid, and water.

Major Products Formed

Reduction: 2-Methyl-4-aminobenzene-1-sulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: 2-Carboxy-4-nitrobenzene-1-sulfonamide.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antibacterial Properties

The compound exhibits notable antibacterial activity due to its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria. This mechanism allows it to disrupt the function of dihydropteroate synthetase, an enzyme essential for bacterial survival. Studies have shown that 2-Methyl-4-nitrobenzene-1-sulfonamide is effective against various pathogens, including those resistant to traditional sulfonamides .

Case Study: Efficacy Against Resistant Strains

A recent study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 7.81 µM for certain derivatives, demonstrating its potential as a therapeutic agent in treating resistant infections .

Environmental Applications

Detection in Food Safety

In environmental and food safety contexts, sulfonamides like this compound are monitored due to their use in veterinary medicine. The establishment of maximum residue limits (MRLs) for sulfonamides in food products has led to the development of sensitive detection methods. For instance, monoclonal antibody-based assays have been employed for the detection of sulfonamides in chicken serum, achieving detection limits between 7 and 20 ng/mL .

Analytical Chemistry Applications

Immunoassays and Sensor Development

The compound has been utilized in developing immunosensors for detecting sulfonamide residues in various matrices. These sensors leverage the specific binding properties of antibodies raised against sulfonamides to achieve high sensitivity and stability. A study demonstrated that such assays could be used effectively for multiple cycles without significant loss of performance, indicating their robustness in analytical applications .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-Methyl-4-nitrobenzene-1-sulfonamide involves its interaction with biological molecules through its sulfonamide group. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrobenzenesulfonamide: Lacks the methyl group at the second position.

2-Methyl-3-nitrobenzenesulfonamide: The nitro group is at the third position instead of the fourth.

2-Methyl-4-aminobenzenesulfonamide: The nitro group is reduced to an amino group.

Uniqueness

2-Methyl-4-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

2-Methyl-4-nitrobenzene-1-sulfonamide, also known as 2M4NBSA, is an aromatic sulfonamide compound characterized by its unique molecular structure, which includes a methyl group, a nitro group, and a sulfonamide functional group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and anticancer properties.

- Molecular Formula: C₇H₈N₂O₄S

- Molecular Weight: 188.21 g/mol

-

Structure:

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By inhibiting enzymes such as dihydropteroate synthetase, this compound disrupts bacterial growth and replication processes. Additionally, the nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects including potential anticancer activity.

Antimicrobial Activity

This compound exhibits significant antibacterial properties against a range of pathogens. Studies indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported, showcasing its potential as an effective antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

| P. aeruginosa | 30 |

Anticancer Activity

Recent research has highlighted the compound's potential in cancer therapy. In vitro studies on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) demonstrated that this compound could reduce cell viability significantly. The IC₅₀ values observed were comparable to those of established chemotherapeutic agents.

| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |

|---|---|---|

| MCF-7 | 42 | 58 (Chlorambucil) |

| MDA-MB-231 | 76 | 59 (Chlorambucil) |

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited potent antibacterial activity, particularly against resistant strains of E. coli and S. aureus, demonstrating its potential utility in treating infections caused by multidrug-resistant bacteria .

- Anticancer Potential : In a comparative study with known anticancer agents, this sulfonamide showed promising results in inhibiting the proliferation of breast cancer cells and induced apoptosis at specific concentrations, suggesting its role as a lead compound in cancer treatment development .

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial for the application of this compound in clinical settings. Toxicological studies indicate potential cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile before therapeutic use .

Propriétés

IUPAC Name |

2-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRWKUUAOATUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309527 | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22952-19-8 | |

| Record name | NSC212234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.